2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone molecular weight and structure
2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone molecular weight and structure
An In-depth Analysis for Research and Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the molecule's fundamental chemical and physical properties, including its precise molecular weight and structure. It further explores prevalent synthetic routes with mechanistic insights, outlines its strategic applications as a reactive intermediate, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development scientists who utilize complex heterocyclic scaffolds in their work.
Chemical Identity and Physicochemical Properties
2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone is a specialized chemical intermediate valued for its unique combination of a fluorinated pyridine ring and a reactive α-bromo ketone moiety. This structure makes it a versatile precursor for constructing more complex molecules, particularly in the synthesis of pharmacologically active compounds.
1.1. Nomenclature and Key Identifiers
A consistent and accurate identification of chemical compounds is critical for research, procurement, and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-1-(3-fluoro-1-oxido-pyridin-1-ium-4-yl)ethanone | N/A |
| CAS Number | 845714-10-5 | [1] |
| Molecular Formula | C7H5BrFNO | [1] |
| InChI Key | CEHIFHQKUBKPGA-UHFFFAOYSA-N | [1] |
1.2. Molecular Weight
The molecular weight is a fundamental property for stoichiometric calculations in chemical reactions.
| Property | Value |
| Molecular Weight | 218.02 g/mol |
| Monoisotopic Mass | 216.95861 Da |
1.3. Molecular Structure
The structural arrangement of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone is central to its reactivity. The electron-withdrawing nature of the fluorine atom and the pyridine ring influences the electrophilicity of the carbonyl carbon and the reactivity of the adjacent α-carbon bearing the bromine atom.
Caption: 2D structure of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone.
Synthesis and Mechanistic Insights
The synthesis of α-haloketones, such as 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone, is a critical transformation in organic chemistry.[2] The primary method involves the regioselective bromination of the corresponding ketone precursor, 1-(3-fluoro-4-pyridinyl)ethanone.
2.1. Core Synthetic Strategy: α-Bromination
The introduction of a bromine atom at the α-position to a carbonyl group is a key step.[1] This transformation is typically achieved via an electrophilic substitution on the corresponding enol or enolate intermediate. The electron-deficient nature of the fluoropyridine ring makes direct Friedel-Crafts type reactions challenging, thus favoring a strategy where the ethanone side chain is installed first, followed by bromination.
2.2. Mechanistic Rationale
The α-bromination of a ketone proceeds through the formation of an enol or enolate. Under acidic or basic conditions, the ketone tautomerizes to its enol form or is deprotonated to form an enolate. This intermediate possesses a nucleophilic α-carbon, which then attacks an electrophilic bromine source (e.g., Br₂, N-bromosuccinimide). The regioselectivity is precisely controlled, directing the bromination to the carbon adjacent to the carbonyl group.[1]
2.3. Example Experimental Protocol: Synthesis via α-Bromination
This protocol describes a general procedure for the α-bromination of a substituted acetophenone, which can be adapted for the synthesis of the title compound.
Objective: To synthesize 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone from 1-(3-fluoro-4-pyridinyl)ethanone.
Materials:
-
1-(3-fluoro-4-pyridinyl)ethanone
-
N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide (PTT)[3]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous brine solution
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: A solution of 1-(3-fluoro-4-pyridinyl)ethanone (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Bromination: The solution is cooled to an appropriate temperature (e.g., 0 °C to -5 °C)[3]. The brominating agent (e.g., NBS, 1.1 eq) is added portion-wise, maintaining the temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[3].
-
Workup: Upon completion, the reaction is quenched with a mild reducing agent (e.g., sodium thiosulfate solution) if Br₂ is used, or directly with ice-cold water[3]. The organic layer is separated.
-
Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.[3] It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by column chromatography or recrystallization to yield 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone.
Applications in Research and Drug Discovery
The utility of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone stems from its identity as a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds.[4]
3.1. Versatile Building Block
As an α-bromo ketone, the compound is a potent electrophile. The carbon bearing the bromine atom is susceptible to nucleophilic attack, making it an ideal starting point for constructing a wide variety of heterocyclic systems, such as imidazoles, oxazoles, and thiazoles, which are core structures in many pharmaceuticals.[2][3]
3.2. The Role of the Fluoropyridinyl Moiety
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The 3-fluoro-4-pyridinyl group can act as a bioisostere for other aromatic rings, like a phenyl or pyridine group, while modulating the molecule's electronic properties and lipophilicity.[4] This can lead to improved pharmacokinetic and pharmacodynamic profiles. The presence of the fluorine atom can also enhance membrane permeability.[5]
Safety, Handling, and Storage
Proper handling of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone is essential due to its reactive and potentially hazardous nature. The safety information provided is based on data for similar α-bromo ketone and bromopyridine compounds.
4.1. Hazard Identification
| Hazard | GHS Classification & Precautionary Statement |
| Acute Toxicity / Irritation | Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302). May cause respiratory irritation.[6][7] |
| Pictograms |
|
| Precautionary Measures | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[7][8] |
4.2. First-Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[6][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6][9]
4.3. Handling and Storage
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend storage at 2-8°C under an inert atmosphere.
Conclusion
2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone is a high-value chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules for drug discovery. Its molecular structure, characterized by a molecular weight of 218.02 g/mol , offers a unique combination of a fluorinated pyridine ring and a reactive α-bromo ketone handle. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in the development of novel therapeutics.
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Parameshwar, A., & Guhanathan, S. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives.
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